6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one
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Overview
Description
6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one is an organic compound with the molecular formula C16H19NO4S. This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one typically involves the reaction of chromen-2-one derivatives with sulfonyl chlorides and amines. One common method includes the reaction of 6-hydroxychromen-2-one with 2-methylcyclohexylamine and a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
6-Aminocoumarin: Another chromen-2-one derivative with similar biological activities.
6-Hydroxychromen-2-one: A precursor in the synthesis of 6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one.
6-Methylchromen-2-one: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of a chromen-2-one core with a sulfonyl group and a 2-methylcyclohexylamine moiety.
Properties
Molecular Formula |
C16H19NO4S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-11-4-2-3-5-14(11)17-22(19,20)13-7-8-15-12(10-13)6-9-16(18)21-15/h6-11,14,17H,2-5H2,1H3 |
InChI Key |
BYGJCAXZKIDGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
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